Aglinin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

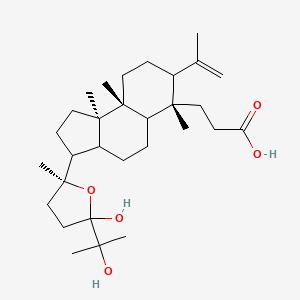

C30H50O5 |

|---|---|

Molecular Weight |

490.7 g/mol |

IUPAC Name |

3-[(6S,9aR,9bR)-3-[(2S)-5-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |

InChI |

InChI=1S/C30H50O5/c1-19(2)20-11-16-28(7)23(26(20,5)14-13-24(31)32)10-9-21-22(12-15-27(21,28)6)29(8)17-18-30(34,35-29)25(3,4)33/h20-23,33-34H,1,9-18H2,2-8H3,(H,31,32)/t20?,21?,22?,23?,26-,27+,28+,29-,30?/m0/s1 |

InChI Key |

UTPZDJKEZVYWGA-QKRFBTBJSA-N |

Isomeric SMILES |

CC(=C)C1CC[C@@]2(C([C@@]1(C)CCC(=O)O)CCC3[C@]2(CCC3[C@@]4(CCC(O4)(C(C)(C)O)O)C)C)C |

Canonical SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)(C(C)(C)O)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Aglinin A?

An in-depth analysis of the chemical "Aglinin A" could not be performed as no compound with this name was found in the conducted searches. It is highly probable that "this compound" is a misspelling of a different chemical compound.

Researchers seeking information on related subjects may find the following details on "Lignin" and "Imeglimin" of interest, as these were the most relevant results generated from the initial search.

Lignin (B12514952)

Lignin is a complex polymer of aromatic alcohols and is a major component of the cell walls of plants.[1][2] It provides structural rigidity and resistance to degradation.[1] The exact chemical structure of lignin is highly variable and depends on its source.[1]

Chemical Structure and Composition:

Lignin is primarily composed of three phenylpropane units: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[1][3] The ratios of these units vary between different plant species.[1][2] For instance, softwood lignins are mainly composed of G units (from coniferyl alcohol), while hardwood lignins consist of both G and S units (from sinapyl alcohol).[2] The molecular formula for a representative lignin structure is C81H92O28.[4]

Spectroscopic Data:

Various spectroscopic methods are employed to characterize the complex structure of lignin.[5][6]

-

FT-IR Spectroscopy: This technique helps in identifying the different functional groups present in the lignin structure.[5]

-

UV Spectroscopy: UV absorption bands can be used to differentiate between various types of lignins.[5]

-

Fluorescence Spectroscopy: The emission spectra of lignin can provide information about its fluorophoric species.[5]

-

NMR Spectroscopy: 13C NMR is a powerful tool for studying the structural characteristics of lignin.[5]

Biological Activities:

Lignin and its derivatives exhibit a range of biological activities, making them a subject of interest for biomedical applications.[7][8][9]

-

Antioxidant Activity: The phenolic groups in lignin contribute to its antioxidant properties.[10]

-

Antimicrobial Activity: Lignin has shown efficacy against various bacteria and fungi.[8]

-

Anti-inflammatory and Anti-apoptotic Effects: Certain lignin fractions have demonstrated the ability to inhibit cellular apoptosis and possess anti-inflammatory properties.[10]

Experimental Protocols:

Lignin Isolation: Several methods are used to isolate lignin from lignocellulosic biomass.[11][12]

-

Kraft Process: This method uses a solution of sodium hydroxide (B78521) and sodium sulfide (B99878) to dissolve lignin at high temperatures and pH.[11]

-

Alkaline Process: This approach employs alkali solutions like sodium hydroxide to hydrolytically break down lignin.[11]

-

Organosolv Process: This technique uses organic solvents to extract lignin, resulting in a sulfur-free product with lower molecular weight.[11]

A general laboratory-scale isolation protocol involves dissolving the lignin-containing material in an alkaline solution (e.g., 0.5 M NaOH), followed by filtration. The lignin is then precipitated by acidifying the solution (e.g., with sulfuric acid to pH 2-3) and heating. The resulting precipitate is washed and dried.[13]

Imeglimin

Imeglimin is a novel oral therapeutic agent for the treatment of type 2 diabetes.[14][15]

Mechanism of Action:

Imeglimin's mechanism of action is unique and targets the core pathophysiology of type 2 diabetes through a dual effect:[14][15]

-

Improved Pancreatic β-cell Function: It amplifies glucose-stimulated insulin (B600854) secretion (GSIS).[14][15]

-

Enhanced Insulin Action: It improves insulin signaling in the liver and skeletal muscle.[14][15]

At the molecular level, Imeglimin is thought to correct mitochondrial dysfunction by rebalancing the activity of the respiratory chain complexes, which leads to reduced oxidative stress and prevention of cell death.[14][15]

To proceed with a detailed technical guide as requested, please verify and provide the correct name of the chemical of interest.

References

- 1. Lignin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Lignin, organosolv | C81H92O28 | CID 73555271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activities and Emerging Roles of Lignin and Lignin-Based Products─A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in biological activities of lignin and emerging biomedical applications: A short review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Quest for Aglinin A

An extensive search of scientific literature and public databases for a compound identified as "Aglinin A" has yielded no discernible results. This suggests that "this compound" may be a novel, yet-to-be-published discovery, a compound known by a different designation, or a potential misnomer. This guide details the comprehensive search strategy undertaken and outlines the necessary future steps to elucidate the nature of this query.

Search Methodology

A multi-pronged search strategy was employed to identify "this compound," encompassing broad and specific queries across multiple search platforms. The initial broad searches for "this compound discovery" and "this compound natural sources" returned information on unrelated compounds, primarily "Lignin," a complex polymer found in plant cell walls, and "Imeglimin," a therapeutic agent for type 2 diabetes. This indicated a likely attempt by the search algorithms to find the closest phonetic or orthographic match to the queried term.

Subsequent, more targeted searches were conducted to account for potential variations in spelling and nomenclature. These included:

-

"this compound isolation"

-

"this compound structure"

-

"this compound discovery paper"

-

"this compound natural occurrence"

-

"Anglinin A"

These focused inquiries did not retrieve any relevant scientific data pertaining to a chemical compound. The search results were predominantly composed of information related to the surname "Anglin," geographical locations such as "Angles-sur-l'Anglin," and various commercial entities.

Logical Workflow of the Investigation

The investigation into "this compound" followed a systematic process to ensure all reasonable avenues for identification were explored. The workflow was designed to progressively narrow the search parameters and account for potential ambiguities in the initial query.

Conclusion and Recommendations for Further Research

Based on a thorough and systematic search of publicly accessible scientific databases and literature, there is currently no information available on a compound named "this compound." For researchers, scientists, and drug development professionals seeking information on this topic, the following steps are recommended:

-

Verify the Compound Name: Double-check the spelling and nomenclature of the compound of interest. It is possible that the name was transcribed incorrectly.

-

Consult Original Sources: If the name "this compound" was encountered in a specific publication, presentation, or internal document, refer back to the original source for clarification and further details.

-

Contact a Subject Matter Expert: Reach out to researchers or institutions that are active in the relevant field of study. They may have access to pre-publication data or be aware of compounds with similar names.

Until "this compound" is formally described in the scientific literature, it is not possible to provide an in-depth technical guide on its discovery, natural sources, or biological activity. This document serves to report the exhaustive but unsuccessful search for this compound and to provide a logical framework for future inquiries.

An In-depth Technical Guide to the Biosynthesis of Lignin in Plants

Disclaimer: Extensive searches for "Aglinin A" did not yield any specific information on its biosynthesis in plants. It is possible that this is a rare compound, a proprietary name, or a misspelling. However, the search results provided extensive information on the biosynthesis of lignin (B12514952) , a major plant polymer with a similar-sounding name and significant interest in the scientific and industrial communities. This guide provides a comprehensive overview of the lignin biosynthetic pathway as a detailed example of a plant metabolic pathway, which may be relevant to the user's interest in "this compound".

Introduction

Lignin is a complex aromatic polymer that is a major component of the secondary cell walls of vascular plants.[1][2] It provides structural integrity, rigidity, and hydrophobicity to the cell wall, which is crucial for water transport and defense against pathogens.[2][3] The biosynthesis of lignin is a complex and highly regulated process that involves the phenylpropanoid pathway.[2][4] This guide will provide a detailed overview of the lignin biosynthetic pathway, including the precursor molecules, enzymatic steps, and regulatory networks. It will also present quantitative data, experimental protocols, and pathway diagrams to facilitate a deeper understanding of this critical plant process.

Lignin Biosynthesis Pathway

The biosynthesis of lignin can be broadly divided into three main stages:

-

The Phenylpropanoid Pathway: This pathway converts the amino acid phenylalanine into the monolignol precursors.[2][5]

-

Monolignol Transport: The synthesized monolignols are transported from the cytoplasm to the cell wall.

-

Oxidative Polymerization: In the cell wall, monolignols undergo oxidative polymerization to form the complex lignin polymer.[2]

The Phenylpropanoid Pathway

The phenylpropanoid pathway is a central metabolic pathway in plants that produces a wide variety of secondary metabolites, including flavonoids, coumarins, and the precursors for lignin.[5] The pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.[3][6] A series of hydroxylation and methylation reactions, followed by the reduction of a carboxyl group, leads to the formation of the three primary monolignols: p-coumaryl alcohol (H-unit), coniferyl alcohol (G-unit), and sinapyl alcohol (S-unit).[1][7] The specific enzymes involved in this pathway are detailed in Table 1.

Table 1: Key Enzymes in the Phenylpropanoid Pathway Leading to Monolignol Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Product(s) |

| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid, Caffeic acid, Ferulic acid | p-Coumaroyl-CoA, Caffeoyl-CoA, Feruloyl-CoA |

| p-Hydroxycinnamoyl-CoA:shikimate/quinate p-hydroxycinnamoyltransferase | HCT | p-Coumaroyl-CoA, Shikimate, Quinate | p-Coumaroyl-shikimate/quinate |

| p-Coumaroyl shikimate 3'-hydroxylase | C3'H | p-Coumaroyl-shikimate | Caffeoyl-shikimate |

| Caffeoyl shikimate esterase | CSE | Caffeoyl-shikimate | Caffeic acid |

| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Caffeoyl-CoA | Feruloyl-CoA |

| Caffeic acid O-methyltransferase | COMT | Caffeic acid, 5-hydroxyconiferaldehyde | Ferulic acid, Sinapaldehyde |

| Ferulate 5-hydroxylase | F5H | Ferulic acid, Coniferaldehyde, Coniferyl alcohol | 5-Hydroxyferulic acid, 5-Hydroxyconiferaldehyde, 5-Hydroxyconiferyl alcohol |

| Cinnamoyl-CoA reductase | CCR | p-Coumaroyl-CoA, Feruloyl-CoA, Sinapoyl-CoA | p-Coumaraldehyde, Coniferaldehyde, Sinapaldehyde |

| Cinnamyl alcohol dehydrogenase | CAD | p-Coumaraldehyde, Coniferaldehyde, Sinapaldehyde | p-Coumaryl alcohol, Coniferyl alcohol, Sinapyl alcohol |

A diagram of the core phenylpropanoid pathway leading to monolignols is presented below.

References

- 1. Lignin - Wikipedia [en.wikipedia.org]

- 2. Lignins: Biosynthesis and Biological Functions in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. debiq.eel.usp.br [debiq.eel.usp.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The molecular structure of lignin – GREEN AGROCHEM [greenagrochem.com]

Physical and chemical properties of Aglinin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglinin A is a naturally occurring triterpenoid, specifically a mixture of C(24)-epimers of 20S,24-epoxy-24,25-dihydroxy-3,4-secodammar-4(28)-en-3-oic acid. Found in plants belonging to the Meliaceae family, this compound has garnered interest within the scientific community. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, experimental protocols for its isolation and characterization, and an exploration of its biological activities based on available literature.

Physical and Chemical Properties

This compound is a complex organic molecule with the molecular formula C30H50O5. The quantitative physical and chemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C30H50O5 | [1] |

| Molecular Weight | 490.70 g/mol | [1] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Solubility | Soluble in methanol (B129727), ethyl acetate (B1210297), chloroform (B151607) | [1] |

| Infrared (IR) Spectrum | Carbonyl (C=O) stretching at 1710 cm⁻¹ | [1] |

Note: Some physical properties such as melting point and specific solubility values are not yet fully characterized in published literature.

Experimental Protocols

Isolation of this compound from Aglaia smithii

A detailed method for the isolation of this compound from the bark of Aglaia smithii has been documented. The workflow for this process is outlined below.[1]

Methodology:

-

Extraction: The dried and milled bark of Aglaia smithii (5 kg) is exhaustively extracted with methanol at room temperature. The resulting solution is concentrated to yield a crude methanol extract (0.7 kg).[1]

-

Initial Fractionation: A portion of the crude extract (300 g) is subjected to vacuum column chromatography on silica gel 60. A step gradient of n-hexane-ethylacetate-methanol is used for elution.[1]

-

Purification: The fraction eluted with a 1:1 mixture of n-hexane and ethyl acetate is collected and further purified by column chromatography on silica gel. The column is eluted with a solvent system of chloroform and methanol in a 9.75:0.25 ratio.[1]

-

Final Product: This purification step yields 20S,24-epoxy-24,25-dihydroxy-3,4-secodammar-4(28)-en-3-oic acid (this compound) (34 mg).[1]

Spectroscopic Characterization

The structure of the isolated this compound was confirmed using spectroscopic methods.

-

¹H-NMR Spectroscopy: The proton nuclear magnetic resonance spectrum was used to establish the fundamental structure of the molecule.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows a characteristic carbonyl stretching vibration at 1710 cm⁻¹, confirming the presence of a carboxylic acid functional group.[1]

Further detailed ¹³C-NMR and mass spectrometry data are not extensively available in the current body of literature.

Biological Activity and Signaling Pathways

The biological activities of this compound have not yet been extensively investigated. However, based on the activities of structurally similar triterpenoids and compounds from the Aglaia genus, potential areas for future research include cytotoxic, anti-inflammatory, and antiviral properties.

Currently, there is no published data detailing the specific mechanism of action or any signaling pathways directly modulated by this compound. The diagram below represents a hypothetical workflow for investigating the potential anti-inflammatory activity of this compound, based on common methodologies in the field.

Conclusion

This compound is a structurally interesting natural product with potential for further scientific investigation. While its physical and chemical properties are partially characterized, more in-depth studies are required to fully elucidate its profile. The biological activities of this compound remain largely unexplored, presenting a promising avenue for future research in drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to isolate and further investigate this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Lignin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of lignin (B12514952), a complex aromatic polymer with significant potential in various industrial and biomedical applications. This document details quantitative solubility data, experimental protocols for solubility and stability assessment, and visual representations of key biological pathways associated with lignin.

Lignin Solubility

The solubility of lignin is a critical parameter influencing its processability and application. It is highly dependent on the lignin source, isolation method, molecular weight, and the solvent system employed.

Quantitative Solubility Data

The following tables summarize the solubility of different types of lignin in various organic solvents.

Table 1: Solubility of Kraft Lignin (KL) and Organosolv Lignin (OL) in Various Organic Solvents

| Solvent | Kraft Lignin (KL) Solubility (wt. %) | Organosolv Lignin (OL) Solubility (wt. %) |

| Dimethyl Sulfoxide (DMSO) | 99.9 (± 0.1) | 100 |

| Butyl Cellosolve (BC) | 99.2 (± 0.2) | 99.9 (± 0.1) |

| 1,4-Dioxane | - | Soluble |

| Dimethylformamide (DMF) | Soluble | Soluble |

| Pyridine | Soluble | Soluble |

| Ethylene Glycol | Soluble | Soluble |

| 2-Methoxyethanol | Soluble | Soluble |

| Data compiled from centrifugation and filtration experiments.[1][2] |

Table 2: Solubility of Various Lignin Types in a Selection of Organic Solvents (100 mg of lignin in 10 mL of solvent)

| Solvent | Lignin from Bioethanol Residue (L1) (mg/10mL) | Kraft Hardwood Lignin (L2) (mg/10mL) | Kraft Softwood Lignin (L3) (mg/10mL) | Commercial Soda Lignin (L4) (mg/10mL) |

| DMSO | ~100 | ~100 | ~100 | ~100 |

| Pyridine | ~100 | ~100 | ~100 | ~100 |

| Methanol | Partially Soluble | Partially Soluble | Partially Soluble | Partially Soluble |

| Dioxane | Partially Soluble | Partially Soluble | Partially Soluble | Partially Soluble |

| Ethyl Acetate | Non-significant | Non-significant | Non-significant | Non-significant |

| All lignin samples were almost completely soluble in DMSO and pyridine.[3] |

Experimental Protocols for Solubility Determination

A standardized protocol for determining lignin solubility is crucial for reproducible research. The following method is a common approach.

Protocol: Gravimetric Determination of Lignin Solubility

-

Sample Preparation: Dry the lignin sample to a constant weight in a vacuum oven at a specified temperature (e.g., 40-50°C) to remove residual moisture.[3]

-

Dissolution: Accurately weigh a specific amount of dried lignin (e.g., 100 mg) and add it to a precise volume of the test solvent (e.g., 10 mL) in a sealed vial at a controlled temperature (e.g., 23 ± 0.5°C).[3]

-

Sonication: Sonicate the mixture for a set duration (e.g., 10 minutes) in a water bath sonicator to ensure thorough mixing and facilitate dissolution.

-

Separation of Insoluble Fraction:

-

Filtration: Filter the mixture through a pre-weighed, medium-sized pore filter crucible (10-15 µm pore size) to separate the insoluble lignin.

-

Centrifugation: Alternatively, centrifuge the sample at a high speed (e.g., 13,000 rpm for 15 minutes) to pellet the insoluble material.

-

-

Quantification:

-

Gravimetric Analysis (Insoluble Fraction): Dry the collected insoluble fraction on the filter paper or from the pellet at a specified temperature (e.g., 50°C for 4 hours) and weigh it. The soluble fraction is calculated by subtracting the mass of the insoluble fraction from the initial mass of the lignin sample.

-

UV-Spectrophotometry (Soluble Fraction): Dilute the supernatant or filtrate with a suitable solvent (e.g., DMSO) and measure the absorbance at a characteristic wavelength for lignin (e.g., 280 nm). The concentration of dissolved lignin is determined using a pre-established calibration curve.

-

Lignin Stability

The stability of lignin under various environmental conditions is a key factor for its long-term performance in different applications. Degradation can occur through thermal, chemical, or biological processes.

Thermal Stability

Thermogravimetric analysis (TGA) is a standard method to assess the thermal stability of lignin. Lignin generally decomposes over a broad temperature range, typically from 200°C to 600°C. The decomposition process is complex and involves multiple overlapping reactions.

Key Observations from Thermal Stability Studies:

-

Decomposition Range: Lignin's thermal degradation occurs over a wider temperature range compared to cellulose (B213188) and hemicellulose.

-

Influence of Lignin Type: The source and extraction method of lignin significantly influence its thermal stability.

-

Drying Temperature: The drying temperature used to process lignin can significantly impact its chemical stability and solubility. For instance, freeze-drying has been shown to best preserve the functional characteristics of sulfoethylated kraft lignin, while oven drying at higher temperatures (55-130°C) can lead to chemical transformations that reduce solubility and charge density.

Protocol: Thermogravimetric Analysis (TGA) of Lignin

-

Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.

-

Sample Preparation: Place a small, accurately weighed amount of the dried lignin sample (typically 5-10 mg) into the TGA sample pan.

-

Experimental Conditions:

-

Atmosphere: Perform the analysis under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.

-

Heating Rate: Use a constant heating rate, for example, 10°C/min.

-

Temperature Range: Heat the sample from ambient temperature to a final temperature, typically around 800-900°C.

-

-

Data Analysis: Record the mass loss of the sample as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum degradation rate (from the derivative thermogravimetric, DTG, curve), and the final residual mass.

pH Stability

The pH of the surrounding medium significantly affects the stability and solubility of lignin.

-

Precipitation at Low pH: Lignin is generally soluble in alkaline solutions and tends to precipitate at lower pH values. Significant precipitation of kraft lignin has been observed at pH values of 7.5 or lower, especially at elevated temperatures (around 60°C and 90°C).

-

Bacterial Degradation: The optimal pH for the biodegradation of lignin by certain bacteria, such as Bacillus altitudinis, has been found to be in the alkaline range (pH 8.0-9.0).

Signaling and Degradation Pathways

Understanding the biological pathways related to lignin is crucial for its biotechnological applications and for developing strategies for its valorization.

Lignin Biosynthesis Pathway

Lignin is synthesized in plants through the phenylpropanoid pathway. This complex pathway involves a series of enzymatic reactions that convert phenylalanine into monolignols, the building blocks of the lignin polymer.

Caption: Simplified overview of the lignin biosynthesis pathway in plants.

Lignin Biodegradation Pathway

The biodegradation of lignin is primarily an oxidative process carried out by microorganisms, particularly white-rot fungi and some bacteria. It involves the action of extracellular enzymes like laccases and peroxidases.

References

- 1. Ultraviolet Spectrophotometry of Lignin Revisited: Exploring Solvents with Low Harmfulness, Lignin Purity, Hansen Solubility Parameter, and Determination of Phenolic Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]

Spectroscopic data for Aglinin A characterization (NMR, MS, IR)

Initial searches for spectroscopic data (NMR, MS, IR) and experimental protocols for a compound identified as "Aglinin A" have yielded no specific results. The name "this compound" does not correspond to a recognized chemical entity in publicly available scientific literature. It is highly probable that "this compound" is a proprietary name, a newly isolated compound not yet in the public domain, or a potential misspelling of a related compound, possibly within the broader class of lignans (B1203133) or neolignans.

Lignans are a large group of natural products with diverse chemical structures and biological activities. Given the similarity in nomenclature, it is conceivable that "this compound" belongs to this family. The characterization of such compounds heavily relies on a combination of spectroscopic techniques to elucidate their complex three-dimensional structures.

Without access to specific data for "this compound," this guide will present a generalized but detailed technical framework for the spectroscopic characterization of a representative lignan (B3055560), which can serve as a template for the analysis of "this compound" once its structure is disclosed.

General Experimental Workflow for Lignan Characterization

The structural elucidation of a novel natural product like a lignan typically follows a standardized workflow designed to obtain comprehensive data for an unambiguous structure assignment.

Caption: Generalized workflow for the isolation and structural elucidation of a natural product.

Spectroscopic Data Interpretation: A Lignan Archetype

To illustrate the data required, we will use a hypothetical lignan as a model. The tables below represent the kind of data that would be essential for the characterization of "this compound".

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) is crucial for determining the molecular formula of a compound.

| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Deduced Formula |

| [M+H]⁺ | 359.1495 | 359.1491 | C₂₀H₂₃O₆ |

| [M+Na]⁺ | 381.1314 | 381.1311 | C₂₀H₂₂NaO₆ |

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400 | O-H (hydroxyl) stretching |

| 2925 | C-H (aliphatic) stretching |

| 1605, 1510 | C=C (aromatic) stretching |

| 1265 | C-O (ether) stretching |

| 1030 | C-O (alcohol) stretching |

¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 132.5 | - |

| 2 | 108.2 | 6.80 (d, 1.8) |

| 3 | 147.8 | - |

| 4 | 145.1 | - |

| 5 | 115.3 | 6.75 (d, 8.0) |

| 6 | 119.8 | 6.70 (dd, 8.0, 1.8) |

| 7 | 85.9 | 4.70 (d, 4.0) |

| 8 | 54.2 | 2.85 (m) |

| 9 | 71.8 | 3.80 (m), 3.60 (m) |

| 1' | 130.4 | - |

| 2' | 109.5 | 6.82 (d, 1.5) |

| 3' | 148.5 | - |

| 4' | 146.2 | - |

| 5' | 114.6 | 6.78 (d, 8.2) |

| 6' | 121.2 | 6.72 (dd, 8.2, 1.5) |

| 7' | 87.5 | 4.20 (d, 6.5) |

| 8' | 50.1 | 2.50 (m) |

| 9' | 65.4 | 4.10 (m), 3.90 (m) |

| 3-OCH₃ | 55.9 | 3.85 (s) |

| 3'-OCH₃ | 56.0 | 3.88 (s) |

Experimental Protocols

General Experimental Procedures

-

Optical Rotations: Measured on a digital polarimeter.

-

UV Spectra: Recorded on a UV-visible spectrophotometer.

-

IR Spectra: Obtained on a Fourier-transform infrared spectrometer with KBr pellets.

-

NMR Spectra: Recorded on a 500 MHz spectrometer in CDCl₃. Chemical shifts (δ) are expressed in ppm, referenced to the solvent peaks, and coupling constants (J) are in Hz.

-

HR-ESI-MS: Acquired on a Q-TOF mass spectrometer.

Extraction and Isolation Protocol

The following is a general procedure and would need to be optimized for "this compound".

-

Extraction: The dried and powdered source material (e.g., plant leaves, stems) is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The bioactive fraction (e.g., the EtOAc fraction) is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Size-Exclusion Chromatography: Fractions containing compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with MeOH.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

Signaling Pathway Diagram (Hypothetical)

Should "this compound" be investigated for its biological activity, for instance, as an inhibitor of a specific signaling pathway, the results could be visualized as follows. This diagram illustrates a hypothetical inhibition of the NF-κB signaling pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

This technical guide provides a comprehensive framework for the spectroscopic characterization of a novel natural product, which can be applied to "this compound" once authentic samples and preliminary data become available. The provided tables and protocols are representative of the rigorous data collection and analysis required for full structure elucidation in the field of natural product chemistry.

The Potential Biological Activities of Lignans: A Technical Guide for Researchers

Disclaimer: Extensive searches for the specific compound "Aglinin A" did not yield any publicly available scientific literature or data. Therefore, this guide focuses on the broader class of natural compounds to which it likely belongs: lignans (B1203133) . The information presented herein summarizes the well-documented biological activities of various lignans, providing a foundational understanding that may be applicable to novel members of this class.

Introduction

Lignans are a large and diverse group of polyphenolic compounds found in a wide variety of plants.[1] They are formed by the dimerization of two phenylpropanoid units.[2] This class of molecules has garnered significant scientific interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5] This technical guide provides an in-depth overview of the potential biological activities of lignans, with a focus on their mechanisms of action, supported by quantitative data from key studies and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this important class of natural products.

Anticancer Activities of Lignans

Lignans have demonstrated significant potential as antineoplastic agents, exhibiting cytotoxic and antiproliferative effects across a range of cancer cell lines. Their mechanisms of action are often multifactorial, targeting key pathways involved in cancer progression.

Mechanistic Insights

The anticancer effects of lignans are attributed to several mechanisms, including:

-

Induction of Apoptosis: Lignans can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases.

-

Inhibition of Angiogenesis: Some lignans have been shown to inhibit the formation of new blood vessels, which are crucial for tumor growth and metastasis.

-

Modulation of Signaling Pathways: Lignans can interfere with key signaling pathways that are often dysregulated in cancer, such as the NF-κB and MAPK pathways.

Quantitative Data: In Vitro Cytotoxicity of Lignans

| Lignan (B3055560) | Cancer Cell Line | Assay | IC50 Value | Reference |

| Podophyllotoxin | Murine CMV | Antiviral Assay | Not Specified | |

| α-Peltatin | Murine CMV | Antiviral Assay | Not Specified | |

| Justicidin B | Sindbis Virus | Antiviral Assay | Not Specified | |

| Clemastanin B | Influenza A (H1N1, H3N2), Influenza B | Antiviral Assay | Not Specified | |

| Hinokinin | Human HBV, HIV, SARS-CoV, HCMV | Antiviral Assay | Not Specified |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lignan compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the lignan compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the lignan) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Lignan-Mediated Inhibition of NF-κB

Caption: Lignan-mediated inhibition of the NF-κB signaling pathway.

Anti-inflammatory Activities of Lignans

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Lignans have demonstrated potent anti-inflammatory effects, primarily through the modulation of key inflammatory mediators and signaling pathways.

Mechanistic Insights

The anti-inflammatory properties of lignans are associated with:

-

Inhibition of Pro-inflammatory Cytokines: Lignans can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

Downregulation of Inflammatory Enzymes: They can inhibit the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Interference with NF-κB Signaling: As a central regulator of inflammation, the inhibition of the NF-κB pathway is a key mechanism of anti-inflammatory action for many lignans.

Quantitative Data: Inhibition of Inflammatory Mediators by Lignans

| Lignan | Cell Line/Model | Inflammatory Mediator | Inhibition (%) / IC50 | Reference |

| Magnolin | LPS-activated microglia | NO Production | Not Specified | |

| Eudesmin | LPS-activated microglia | NO Production | Not Specified | |

| Yangambin | LPS-activated microglia | NO Production | Not Specified | |

| Epimagnolin B | LPS-activated microglia | NO Production | Potent Inhibition |

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

LPS (Lipopolysaccharide)

-

Lignan compound

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well microtiter plates

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and incubate overnight. Pre-treat the cells with various concentrations of the lignan compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in cell culture medium.

-

Griess Reaction: Add 50 µL of Griess Reagent Component A to each well containing the supernatant or standard, followed by 50 µL of Component B. Incubate at room temperature for 10 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of nitrite in the samples using the standard curve. The percentage of inhibition of NO production can be determined by comparing the treated groups to the LPS-stimulated control.

Experimental Workflow: In Vitro Anti-inflammatory Screening

Caption: Workflow for in vitro screening of anti-inflammatory lignans.

Antiviral Activities of Lignans

Several lignans have been reported to possess antiviral activity against a range of viruses. Their mechanisms of action can vary depending on the specific lignan and the virus.

Mechanistic Insights

The antiviral effects of lignans may involve:

-

Inhibition of Viral Entry: Some lignans can prevent viruses from entering host cells.

-

Inhibition of Viral Replication: They can interfere with key viral enzymes or processes required for viral replication.

-

Modulation of Host Immune Response: Lignans may also exert antiviral effects by modulating the host's immune response to the infection.

Quantitative Data: Antiviral Activity of Lignans

| Lignan | Virus | Assay | Activity | Reference |

| Podophyllotoxin | Murine CMV | Antiviral Assay | Potent Inhibition | |

| α-Peltatin | Murine CMV | Antiviral Assay | Potent Inhibition | |

| Justicidin B | Sindbis Virus | Antiviral Assay | Effective Inhibition | |

| Clemastanin B | Influenza A (H1N1, H3N2), Influenza B | Antiviral Assay | Inhibitory Activity | |

| Hinokinin | Human HBV, HIV, SARS-CoV, HCMV | Antiviral Assay | Antiviral Activity |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to evaluate the antiviral activity of a compound.

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock of known titer

-

Complete cell culture medium

-

Lignan compound

-

Agarose (B213101) or methylcellulose (B11928114) overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates and grow to confluency.

-

Virus Infection: Remove the growth medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) in the presence of various concentrations of the lignan compound. Include a virus-only control. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay Application: After incubation, remove the virus inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Staining and Counting: Fix the cells with formaldehyde (B43269) and stain with crystal violet. The plaques (clear zones where cells have been lysed by the virus) will be visible against a background of stained, uninfected cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of the lignan compound compared to the virus-only control. The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) can be determined.

Conclusion

Lignans represent a promising class of natural products with a wide array of potential therapeutic applications. Their demonstrated anticancer, anti-inflammatory, and antiviral activities, coupled with their diverse chemical structures, make them attractive candidates for further investigation and drug development. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to explore the biological potential of novel lignans. While specific data on "this compound" remains elusive, the comprehensive understanding of the lignan class as a whole provides a strong foundation for future research in this area.

References

- 1. Lignin - Wikipedia [en.wikipedia.org]

- 2. lignincorp.com [lignincorp.com]

- 3. Lignans and Their Derivatives from Plants as Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antiviral action of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aniline Derivatives and Their Structural Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aniline (B41778) derivatives and their structural analogues, focusing on their synthesis, biological activities, and therapeutic potential. Aniline, a fundamental aromatic amine, serves as a versatile scaffold for the development of a wide array of compounds with significant applications in medicinal chemistry and materials science. This document delves into the structure-activity relationships, mechanisms of action, and experimental methodologies related to these compounds, presenting data in a clear and accessible format for researchers and professionals in the field of drug discovery and development.

Synthesis of Aniline Derivatives

The synthesis of aniline derivatives can be achieved through several established methods, each with its own advantages regarding yield, substrate scope, and reaction conditions. Key synthetic strategies include the catalytic reduction of nitroarenes, Buchwald-Hartwig amination, and the Ullmann condensation.[1]

Table 1: Comparison of Common Synthetic Methods for Aniline Derivatives [1]

| Synthetic Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Catalytic Reduction | Raney Nickel, H₂ | Methanol | 50-120 | 2-4 | >98 |

| Buchwald-Hartwig Amination | Pd(OAc)₂, P(t-Bu)₃ | Toluene (B28343) | 80 | 2 | 98 |

| Ullmann Condensation | CuI, L-proline | DMSO | 100-160 | 12-24 | Variable |

Biological Activities and Therapeutic Potential

Aniline derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. Their therapeutic applications span from anticancer and antimicrobial to cardiovascular and anti-inflammatory agents.

Certain aniline derivatives have shown potent antiproliferative effects. For instance, 2-anilino triazolopyrimidines have been identified as tubulin polymerization inhibitors, a mechanism crucial for mitotic arrest in cancer cells.[2]

Table 2: Anticancer Activity of 2-Anilino Triazolopyrimidine Derivatives [2]

| Compound ID | Substituent on Anilino Moiety | HeLa IC₅₀ (nM) | A549 IC₅₀ (nM) | HT-29 IC₅₀ (nM) |

| 3d | p-toluidino | 30 | 43 | 35 |

| 3h | p-ethylanilino | 160 | 240 | 180 |

| 3f | 3',4'-dimethylanilino | 67 | 160 | 110 |

The growing threat of antibiotic resistance has spurred the search for novel antibacterial agents. Aniline derivatives have emerged as a promising class of compounds with potential antibacterial properties. In silico and in vitro studies have demonstrated that certain aniline derivatives exhibit moderate to good antibacterial activity.[3]

Recent studies have explored the potential of aniline derivatives in the context of cardiovascular diseases. A study focusing on the synthesis of aniline derivatives from 3-ethynylaniline (B136080) identified a compound that demonstrated a significant decrease in infarct area in an ischemia/reperfusion injury model, suggesting its potential as a therapeutic agent for heart failure. The synthesis involved a series of reactions including etherification, addition, and cyclization.

The antioxidant properties of aniline and its phenolic derivatives have been investigated, revealing interesting structure-activity relationships. Anilines have shown notable efficacy in scavenging hydrogen peroxide, a key reactive oxygen species. The antioxidant activity is influenced by the number and position of active groups (hydroxyl or amino). Generally, compounds with more active groups exhibit stronger antioxidant potential. The ortho position of these groups is often associated with higher activity due to the potential for intramolecular hydrogen bonding.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the synthesis and evaluation of aniline derivatives. Below are representative methodologies for key experimental procedures.

Protocol 1: Catalytic Reduction of a Nitroarene

-

Dissolve the nitroarene substrate (1.0 eq) in a suitable solvent such as ethanol.

-

Add a catalytic amount of Palladium on carbon (10 mol%).

-

Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the aniline derivative.

-

Purify the product further by recrystallization or column chromatography if necessary.

Protocol 2: Buchwald-Hartwig Amination

-

In an oven-dried Schlenk tube, combine the aryl bromide (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%).

-

Evacuate the tube and backfill with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or GC/MS.

-

After cooling to room temperature, quench the reaction with water and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Protocol 3: Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test aniline derivatives and incubate for a specified period (e.g., 24-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which aniline derivatives exert their biological effects is crucial for rational drug design.

As mentioned, certain 2-anilino triazolopyrimidines function as potent inhibitors of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of tubulin polymerization by 2-anilino triazolopyrimidine derivatives.

Some aniline derivatives have been shown to modulate the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification genes. Inhibition of Nrf2 in cancer cells can increase their sensitivity to radiotherapy.

Caption: Modulation of the Nrf2 signaling pathway by specific aniline derivatives.

A typical workflow for the discovery and evaluation of novel aniline derivatives involves a multi-step process from synthesis to biological testing.

Caption: General experimental workflow for the development of bioactive aniline derivatives.

References

In Silico Prediction of Aglinin A Targets and Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for identifying the protein targets and binding sites of novel small molecules, using the hypothetical compound Aglinin A as a case study. We detail a systematic workflow encompassing ligand-based and structure-based computational approaches, including reverse docking and pharmacophore modeling, to generate a high-confidence list of potential protein targets. Furthermore, this guide outlines the experimental protocols for the validation of these predicted targets, specifically focusing on AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. All computational and experimental data for the hypothetical this compound are summarized in structured tables for clarity and comparative analysis. Signaling pathway diagrams and experimental workflows are visualized using Graphviz to provide clear, logical representations of the described processes.

Introduction

This guide illustrates a typical workflow for the in silico prediction and subsequent experimental validation of protein targets for a novel therapeutic candidate, herein referred to as this compound.

In Silico Target Prediction Workflow

The computational workflow for identifying putative targets of this compound integrates multiple in silico techniques to enhance the predictive accuracy. The overall process is depicted in the workflow diagram below.

Methodologies

2.1.1. Reverse Docking

Reverse docking is a computational technique where a small molecule of interest is docked against a large library of protein structures to identify potential binding partners. This structure-based approach is particularly useful for identifying novel targets.

Experimental Protocol: Reverse Docking

-

Ligand Preparation: The 3D structure of this compound is generated and optimized using molecular modeling software (e.g., ChemDraw, Avogadro). Energy minimization is performed to obtain a low-energy conformation.

-

Target Database Preparation: A curated database of 3D protein structures is compiled from sources like the Protein Data Bank (PDB). The database should encompass a diverse range of protein families implicated in relevant disease areas. All water molecules and non-essential ligands are removed, and polar hydrogens are added.

-

Docking Simulation: A molecular docking program (e.g., AutoDock, GOLD) is used to systematically dock this compound into the binding pockets of each protein in the target database.

-

Scoring and Ranking: The binding poses are evaluated using a scoring function that estimates the binding affinity. The protein targets are then ranked based on their docking scores.

2.1.2. Pharmacophore Modeling

Pharmacophore modeling is a ligand-based method that defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.

Experimental Protocol: Pharmacophore-Based Target Fishing

-

Pharmacophore Query Generation: A 3D pharmacophore model is generated based on the structure of this compound, identifying its key chemical features.

-

Database Screening: The generated pharmacophore model is used as a query to screen a database of known active ligands with annotated protein targets (e.g., ChEMBL, PubChem).

-

Target Inference: The targets of the database compounds that match the pharmacophore query of this compound are considered potential targets for this compound.

Hypothetical In Silico Prediction Results for this compound

The following table summarizes the hypothetical top-ranking putative targets for this compound identified through reverse docking and pharmacophore modeling.

| Target Protein | Prediction Method | Docking Score (kcal/mol) | Pharmacophore Fit Score | Putative Binding Site Residues |

| Kinase X | Reverse Docking | -9.8 | 0.85 | Tyr156, Leu208, Val216 |

| Protease Y | Reverse Docking | -9.2 | 0.79 | Asp102, His57, Ser195 |

| Receptor Z | Pharmacophore | -8.5 | 0.92 | Phe264, Trp328, Arg372 |

| Enzyme W | Both | -8.9 | 0.88 | Met121, Ile152, Gln189 |

Experimental Validation of Predicted Targets

Computational predictions must be validated through experimental assays to confirm the interaction between the small molecule and the predicted target protein. Here, we describe two common and robust assay formats: AlphaScreen and TR-FRET.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, no-wash immunoassay used to study biomolecular interactions. It relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity by a binding event, generating a chemiluminescent signal.

Experimental Protocol: AlphaScreen Competition Assay

-

Reagent Preparation:

-

Donor Beads: Streptavidin-coated donor beads are used.

-

Acceptor Beads: Acceptor beads are conjugated to an antibody specific for the tagged protein target.

-

Biotinylated Ligand: A known biotinylated ligand for the target protein is used as a tracer.

-

Tagged Target Protein: The purified target protein is tagged (e.g., with GST or His).

-

This compound: A dilution series of this compound is prepared.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the tagged target protein and 5 µL of the biotinylated ligand to each well.

-

Add 5 µL of the this compound dilution series.

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of the antibody-conjugated acceptor beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 5 µL of the streptavidin-coated donor beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis: The decrease in the AlphaScreen signal in the presence of this compound indicates competition for binding to the target protein. The IC50 value is determined by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a fluorescence-based assay that measures the proximity of two molecules. It utilizes a long-lifetime lanthanide donor fluorophore and a shorter-lifetime acceptor fluorophore. Energy transfer occurs when the donor and acceptor are in close proximity, resulting in a specific FRET signal.

Experimental Protocol: TR-FRET Competition Assay

-

Reagent Preparation:

-

Donor: Typically, a terbium (Tb) or europium (Eu) chelate conjugated to an antibody that recognizes the tagged target protein.

-

Acceptor: A fluorescently labeled tracer ligand that binds to the target protein.

-

Tagged Target Protein: The purified target protein with an appropriate tag (e.g., His-tag, GST-tag).

-

This compound: A dilution series of this compound is prepared.

-

-

Assay Procedure (384-well plate format):

-

Add 4 µL of the this compound dilution series to each well.

-

Add 8 µL of a pre-mixed solution containing the tagged target protein and the donor-labeled antibody.

-

Incubate for 30 minutes at room temperature.

-

Add 8 µL of the acceptor-labeled tracer ligand.

-

Incubate for 60-120 minutes at room temperature.

-

Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

-

-

Data Analysis: The TR-FRET signal is typically expressed as a ratio of the acceptor and donor emission intensities. A decrease in this ratio in the presence of this compound indicates displacement of the tracer and binding of this compound to the target. The IC50 is calculated from the dose-response curve.

Hypothetical Experimental Validation Results for this compound

The following table presents hypothetical binding affinity data for this compound against the top-ranked predicted targets, as determined by AlphaScreen and TR-FRET assays.

| Target Protein | Assay Method | IC50 (nM) |

| Kinase X | AlphaScreen | 150 |

| Protease Y | TR-FRET | > 10,000 |

| Receptor Z | AlphaScreen | 2,500 |

| Enzyme W | TR-FRET | 85 |

Signaling Pathway Analysis

Based on the validated targets, a signaling pathway analysis can be conducted to understand the potential mechanism of action of this compound. Assuming Kinase X and Enzyme W are the primary targets, the following diagram illustrates their hypothetical involvement in a cellular signaling cascade.

Conclusion

This technical guide has outlined a comprehensive in silico and experimental workflow for the identification and validation of protein targets for a novel small molecule, exemplified by the hypothetical compound this compound. The integration of computational methods like reverse docking and pharmacophore modeling provides a powerful platform for generating hypotheses about a compound's mechanism of action. Subsequent validation with robust biochemical assays such as AlphaScreen and TR-FRET is essential to confirm these predictions and quantify the binding interactions. This systematic approach accelerates the drug discovery process by enabling a more focused and efficient allocation of resources for downstream preclinical and clinical development.

References

- 1. wjbphs.com [wjbphs.com]

- 2. Drug Discovery Workflow - What is it? [vipergen.com]

- 3. Can AI identify new drug targets that were previously missed by traditional methods? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lignin Extraction and Purification

A Note on "Aglinin A": Extensive searches for "this compound" did not yield specific scientific data, including its chemical structure, source, or established protocols. It is highly probable that "this compound" is a typographical error for "lignin," a complex polymer that is abundant in the cell walls of plants. The following application notes and protocols are therefore provided for the extraction and purification of lignin (B12514952), a topic of significant interest to researchers in biorefining, materials science, and drug development.

Lignin is a complex aromatic polymer that provides structural integrity to plant cell walls.[1][2][3] Its intricate and variable structure makes its extraction and purification a critical challenge in various industrial and research applications, including the production of biofuels, platform chemicals, and advanced biomaterials.[1][2]

I. Extraction of Lignin

The choice of extraction method significantly influences the yield, purity, and structural integrity of the isolated lignin. Common methods are categorized as chemical or physical.

A. Chemical Extraction Methods

Chemical methods are widely used for their efficiency in delignification.

-

Kraft Pulping: This is the most prevalent industrial method, treating biomass with sodium hydroxide (B78521) and sodium sulfide (B99878) at high temperatures and pressure. This process solubilizes lignin into a "black liquor," from which it can be precipitated. The resulting Kraft lignin is typically high in sulfur.

-

Organosolv Process: This method utilizes organic solvents (e.g., ethanol, acetic acid) or their aqueous mixtures to dissolve lignin and hemicellulose, leaving a relatively pure cellulose (B213188) pulp. The dissolved lignin can be recovered by precipitation upon addition of water.

-

Alkaline Extraction: This process employs alkaline solutions like sodium hydroxide to break down the lignocellulosic matrix. It is particularly effective for non-wood biomass.

-

Ionic Liquid Extraction: Ionic liquids are salts that are liquid at low temperatures and can selectively dissolve lignin from biomass. This method is considered a "green" alternative due to the potential for solvent recycling.

B. Physical and Physicochemical Methods

These methods aim to preserve the native structure of lignin.

-

Mechanical Milling: Techniques like ball milling reduce the particle size of biomass, increasing the surface area for subsequent solvent extraction. However, this method can be energy-intensive and may result in contamination with carbohydrates.

-

Steam Explosion: High-pressure steam is used to break apart the biomass structure, making lignin more accessible for extraction.

Table 1: Comparison of Lignin Extraction Methods

| Extraction Method | Typical Solvents/Reagents | Temperature (°C) | Key Advantages | Key Disadvantages |

| Kraft Pulping | NaOH, Na₂S | 150-170 | High efficiency, well-established | Harsh conditions, sulfur incorporation |

| Organosolv | Ethanol, Acetic Acid, etc. | 100-200 | High-purity lignin, solvent recovery | Higher cost, potential for solvent loss |

| Alkaline Extraction | NaOH | 80-160 | Effective for grasses and straws | Can cause some lignin modification |

| Ionic Liquid | Various | 100-150 | "Green" solvent, high purity | High cost of ionic liquids |

| Mechanical Milling | None (pre-treatment) | Ambient | Preserves native structure | Energy-intensive, low purity |

II. Purification of Lignin

Following extraction, lignin often contains impurities such as carbohydrates, ash, and residual solvents that must be removed for most applications.

A. Precipitation and Washing

-

Acid Precipitation: Lignin is commonly precipitated from alkaline extraction liquors (like black liquor) by lowering the pH with an acid (e.g., sulfuric acid or hydrochloric acid).

-

Washing: The precipitated lignin is then washed with acidified water and deionized water to remove salts and other water-soluble impurities.

B. Solvent Extraction

Further purification can be achieved by washing the isolated lignin with organic solvents to remove solvent-soluble impurities.

C. Chromatographic Methods

For high-purity lignin required for analytical or pharmaceutical applications, chromatographic techniques are employed.

-

Size-Exclusion Chromatography (SEC): This technique separates lignin fractions based on their molecular weight. It is a common method for characterizing the molecular weight distribution of lignin.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate lignin oligomers and low-molecular-weight lignin compounds.

D. Membrane Filtration

Ultrafiltration can be used to concentrate and purify lignin from black liquor by separating it from smaller molecules based on membrane pore size.

Table 2: Common Lignin Purification Techniques

| Purification Method | Principle | Purpose | Typical Purity Achieved |

| Acid Precipitation | Solubility change with pH | Bulk recovery from alkaline solutions | 85-95% |

| Solvent Washing | Differential solubility | Removal of residual extractives | >95% |

| Size-Exclusion Chromatography | Separation by molecular size | Fractionation and high-purity isolation | >99% |

| Ultrafiltration | Separation by membrane cutoff | Concentration and desalting | 90-98% |

Experimental Protocols

Protocol 1: Organosolv Extraction of Lignin from Hardwood

Objective: To extract high-purity lignin from hardwood chips using an ethanol-based organosolv process.

Materials:

-

Hardwood chips (e.g., poplar, oak), air-dried and milled to 20-40 mesh

-

Ethanol (95%)

-

Sulfuric acid (0.5 M)

-

Deionized water

-

High-pressure reactor

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Place 100 g of milled hardwood chips into a 2 L high-pressure reactor.

-

Solvent Addition: Add 1 L of a 65:35 (v/v) ethanol/water solution containing 0.05 M sulfuric acid as a catalyst.

-

Extraction: Seal the reactor and heat to 160°C with constant stirring for 60 minutes.

-

Cooling and Filtration: Rapidly cool the reactor to room temperature. Filter the slurry through a Büchner funnel to separate the solid cellulose pulp from the liquid hydrolysate (black liquor) containing the dissolved lignin.

-

Pulp Washing: Wash the pulp with 500 mL of the hot ethanol/water solution to recover residual lignin. Combine the wash filtrate with the black liquor.

-

Lignin Precipitation: Concentrate the combined black liquor to approximately one-third of its original volume using a rotary evaporator to remove the ethanol. Add deionized water (3 volumes) to the concentrated liquor with stirring to precipitate the lignin.

-

Lignin Recovery: Allow the precipitate to settle for 2-4 hours. Collect the precipitated lignin by filtration or centrifugation.

-

Washing and Drying: Wash the lignin cake with deionized water until the filtrate is neutral. Dry the purified lignin in a vacuum oven at 40°C overnight.

Workflow for Organosolv Extraction

Caption: Workflow for Organosolv Lignin Extraction.

Protocol 2: Purification of Kraft Lignin by Acid Precipitation and Washing

Objective: To purify crude Kraft lignin from black liquor.

Materials:

-

Kraft black liquor

-

Sulfuric acid (2 M)

-

Deionized water

-

pH meter

-

Centrifuge

-

Freeze-dryer or vacuum oven

Procedure:

-

Acidification: Slowly add 2 M sulfuric acid to the Kraft black liquor while stirring continuously. Monitor the pH. Continue adding acid until the pH reaches 2.0. A dark precipitate of lignin will form.

-

Coagulation: Gently heat the acidified mixture to 70-80°C for 30 minutes to promote the coagulation of the lignin precipitate.

-

Centrifugation: Allow the mixture to cool to room temperature and then centrifuge at 4000 x g for 15 minutes to pellet the lignin.

-

Washing: Decant the supernatant. Resuspend the lignin pellet in acidified deionized water (pH 2.0) and centrifuge again. Repeat this washing step twice.

-

Final Wash: Resuspend the lignin pellet in deionized water and centrifuge. Repeat until the supernatant is neutral (pH ~7.0).

-

Drying: Freeze-dry the purified lignin pellet or dry it in a vacuum oven at 40°C to a constant weight.

Workflow for Kraft Lignin Purification

References

Application Note and Protocol: Standard Operating Procedure for the Quantification of a Novel Small Molecule (Aglinin A)

Disclaimer: No specific public domain information is currently available for a compound named "Aglinin A." The following document provides a generalized standard operating procedure (SOP) for the quantification of a novel small molecule, which can be adapted for a compound like "this compound" once its specific physicochemical properties are determined. The methodologies described are based on common analytical techniques used for small molecule quantification in research and drug development.

Introduction

The accurate quantification of novel chemical entities is a critical step in drug discovery and development. This document outlines a standard operating procedure for the quantification of a hypothetical small molecule, termed "this compound," using High-Performance Liquid Chromatography (HPLC). This protocol is intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible quantification of the target analyte in various matrices.

Chemical Properties (Hypothetical for this compound):

For the purpose of this generalized protocol, we will assume "this compound" is a small organic molecule soluble in common organic solvents. The user will need to determine the actual properties of their compound of interest, such as its molecular weight, solubility, and UV absorbance spectrum, to optimize the described methods.

Experimental Protocols

This section details the methodology for the quantification of a small molecule using HPLC with UV detection.

Materials and Reagents

-

Reference standard of the analyte (e.g., this compound)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol (B129727)

-

HPLC-grade water

-

Formic acid (or other appropriate modifier)

-

Phosphate-buffered saline (PBS) for biological samples

-

Bovine serum albumin (BSA) for matrix-matched standards

-

Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

pH meter

Sample Preparation

2.3.1. Standard Stock Solution Preparation

-

Accurately weigh 1 mg of the reference standard.

-

Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a 1 mg/mL stock solution.

-

Store the stock solution at -20°C in an amber vial.

2.3.2. Working Standard Solutions and Calibration Curve

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.

-

A typical calibration curve might include concentrations ranging from 0.1 µg/mL to 100 µg/mL.

-

For quantification in biological matrices (e.g., plasma), prepare matrix-matched calibration standards by spiking the blank matrix with the working standard solutions.

2.3.3. Sample Pre-treatment (for Biological Matrices)

-

Protein Precipitation:

-

To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for HPLC analysis.

-

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-2 min: 5% B

-

2-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-13 min: 95% to 5% B

-

13-15 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: To be determined based on the UV-Vis spectrum of the analyte (e.g., 280 nm).

Data Analysis

-

Integrate the peak area of the analyte in the chromatograms.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Use the peak area of the analyte in the samples to calculate its concentration using the regression equation.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

| Sample ID | Peak Area (arbitrary units) | Calculated Concentration (µg/mL) | Mean ± SD (µg/mL) | % RSD |

| Standard 1 (0.1 µg/mL) | 1500 | 0.10 | 0.10 ± 0.01 | 1.5 |

| Standard 2 (1 µg/mL) | 14500 | 0.98 | 0.99 ± 0.02 | 1.2 |

| Standard 3 (10 µg/mL) | 152000 | 10.1 | 10.0 ± 0.3 | 1.8 |

| Standard 4 (100 µg/mL) | 1480000 | 99.5 | 99.8 ± 1.5 | 0.9 |

| R² of Calibration Curve | 0.9995 | |||

| Sample A | 78000 | 5.2 | 5.3 ± 0.2 | 2.1 |

| Sample B | 125000 | 8.4 | 8.3 ± 0.4 | 2.5 |

| Sample C | 45000 | 3.0 | 3.1 ± 0.1 | 1.7 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for small molecule quantification.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that a small molecule like "this compound" might modulate. This is a generic representation and should be adapted based on the actual mechanism of action of the compound.

Caption: Hypothetical signaling pathway modulated by a small molecule.